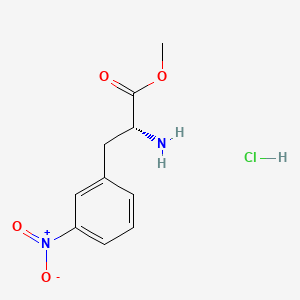
methyl (2R)-2-amino-3-(3-nitrophenyl)propanoate HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-METHYL 2-AMINO-3-(3-NITROPHENYL)PROPANOATE HYDROCHLORIDE is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties, which make it a valuable building block in synthetic chemistry and a potential candidate for pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-METHYL 2-AMINO-3-(3-NITROPHENYL)PROPANOATE HYDROCHLORIDE typically involves the reaction of ®-2-amino-3-(3-nitrophenyl)propanoic acid with methanol in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification. The resulting ester is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of ®-METHYL 2-AMINO-3-(3-NITROPHENYL)PROPANOATE HYDROCHLORIDE may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to obtain high-purity products.
化学反応の分析
Types of Reactions
®-METHYL 2-AMINO-3-(3-NITROPHENYL)PROPANOATE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Hydrochloric acid, sodium hydroxide.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: ®-2-amino-3-(3-aminophenyl)propanoate.
Reduction: ®-2-amino-3-(3-nitrophenyl)propanoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
®-METHYL 2-AMINO-3-(3-NITROPHENYL)PROPANOATE HYDROCHLORIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of ®-METHYL 2-AMINO-3-(3-NITROPHENYL)PROPANOATE HYDROCHLORIDE involves its interaction with specific molecular targets in biological systems. The compound may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components and exert biological effects.
類似化合物との比較
Similar Compounds
®-2-AMINO-3-(3-NITROPHENYL)PROPANOIC ACID: Similar structure but lacks the ester group.
®-METHYL 2-AMINO-3-(4-NITROPHENYL)PROPANOATE HYDROCHLORIDE: Similar structure with a different position of the nitro group.
®-METHYL 2-AMINO-3-(3-CHLOROPHENYL)PROPANOATE HYDROCHLORIDE: Similar structure with a chloro group instead of a nitro group.
Uniqueness
®-METHYL 2-AMINO-3-(3-NITROPHENYL)PROPANOATE HYDROCHLORIDE is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both the nitro and ester groups allows for versatile chemical modifications, making it a valuable compound in synthetic and medicinal chemistry.
特性
分子式 |
C10H13ClN2O4 |
|---|---|
分子量 |
260.67 g/mol |
IUPAC名 |
methyl (2R)-2-amino-3-(3-nitrophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H12N2O4.ClH/c1-16-10(13)9(11)6-7-3-2-4-8(5-7)12(14)15;/h2-5,9H,6,11H2,1H3;1H/t9-;/m1./s1 |
InChIキー |
HQZBPSISFPOYIS-SBSPUUFOSA-N |
異性体SMILES |
COC(=O)[C@@H](CC1=CC(=CC=C1)[N+](=O)[O-])N.Cl |
正規SMILES |
COC(=O)C(CC1=CC(=CC=C1)[N+](=O)[O-])N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


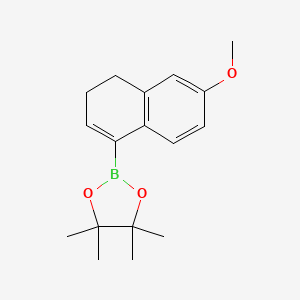
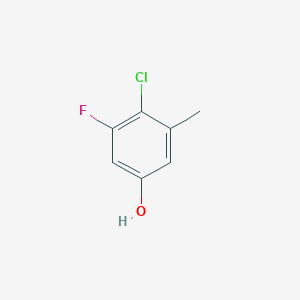
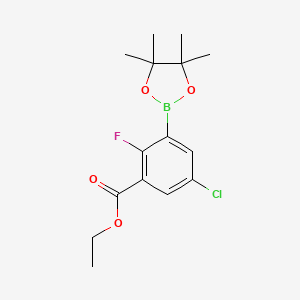

![Tert-butyl 6-bromo-8-methoxy-4-oxospiro[chroman-2,4-piperidine]-1-carboxylate](/img/structure/B14027708.png)

![methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(1S,13S,15S,17S)-1-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-17-ethyl-17-hydroxy-13-methoxycarbonyl-11-aza-1-azoniatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B14027720.png)
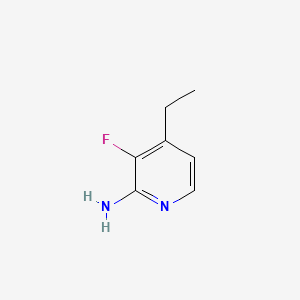
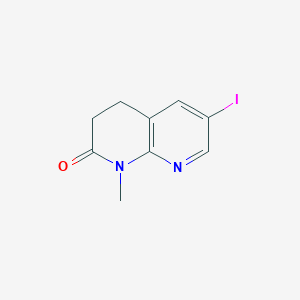
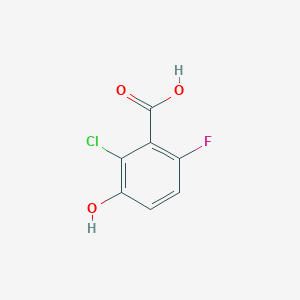

![6-(4-(6,8,8-Trimethyl-2-oxo-9-(3-sulfopropyl)-8,9-dihydro-2H-pyrano[3,2-G]quinolin-3-YL)pyridin-1-ium-1-YL)hexanoate](/img/structure/B14027756.png)
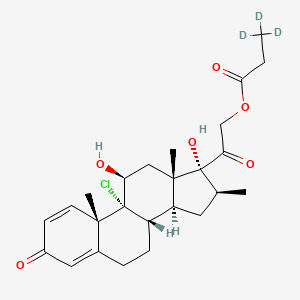
![2,3-Dimethyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B14027767.png)
